molecular formula C12H27IO2Si B2682888 tert-butyl[4-(2-iodoethoxy)butoxy]dimethylsilane CAS No. 2413899-48-4

tert-butyl[4-(2-iodoethoxy)butoxy]dimethylsilane

Cat. No.: B2682888
CAS No.: 2413899-48-4
M. Wt: 358.335
InChI Key: PYNWFNMNDYOLOU-UHFFFAOYSA-N
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Description

tert-butyl[4-(2-iodoethoxy)butoxy]dimethylsilane: is a chemical compound with the molecular formula C12H27IO2Si and a molecular weight of 358.34 g/mol . It is characterized by the presence of a tert-butyl group, an iodoethoxy group, and a dimethylsilane moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl[4-(2-iodoethoxy)butoxy]dimethylsilane typically involves the reaction of tert-butyl dimethylchlorosilane with 2-iodoethanol in the presence of a base such as imidazole . The reaction is carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as distillation or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: It is also used in the preparation of various organosilicon compounds .

Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It is also used in the modification of biomolecules for labeling and detection purposes .

Medicine: tert-butyl[4-(2-iodoethoxy)butoxy]dimethylsilane is used in medicinal chemistry for the development of new drugs and therapeutic agents. It is also used in the synthesis of radiolabeled compounds for imaging and diagnostic applications .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of coatings, adhesives, and sealants .

Mechanism of Action

The mechanism of action of tert-butyl[4-(2-iodoethoxy)butoxy]dimethylsilane involves the interaction of its functional groups with specific molecular targets. The iodoethoxy group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The dimethylsilane moiety provides stability and hydrophobicity to the compound, enhancing its reactivity and solubility in organic solvents .

Comparison with Similar Compounds

Uniqueness: tert-butyl[4-(2-iodoethoxy)butoxy]dimethylsilane is unique due to its longer ethoxy chain and the presence of an iodine atom, which provides distinct reactivity and applications compared to its analogs. The iodine atom makes it a versatile reagent for nucleophilic substitution reactions, and the longer ethoxy chain enhances its solubility and stability in organic solvents .

Properties

IUPAC Name

tert-butyl-[4-(2-iodoethoxy)butoxy]-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27IO2Si/c1-12(2,3)16(4,5)15-10-7-6-9-14-11-8-13/h6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNWFNMNDYOLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCOCCI
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27IO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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